2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide
CAS No.: 696644-43-6
Cat. No.: VC15554536
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696644-43-6 |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H20N2O3/c1-26-16-10-8-15(9-11-16)22-20(24)13-23-12-18(21(25)14-6-7-14)17-4-2-3-5-19(17)23/h2-5,8-12,14H,6-7,13H2,1H3,(H,22,24) |
| Standard InChI Key | PGRQVVAABHWQCS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide, reflecting its three primary structural components:
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An indole ring substituted at position 1 with an acetamide group.
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A cyclopropanecarbonyl moiety at position 3 of the indole.
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A 4-methoxyphenyl group attached to the acetamide’s nitrogen atom.
Its molecular formula is C₂₁H₂₀N₂O₃, with a molecular weight of 348.4 g/mol .
Structural Characterization
Key structural features include:
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Indole Core: The bicyclic indole system (C₈H₆N) provides aromaticity and planar geometry, facilitating π-π interactions with biological targets .
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Cyclopropanecarbonyl Group: The cyclopropane ring introduces steric strain, while the carbonyl group enhances electrophilicity, potentially influencing reactivity and target binding .
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4-Methoxyphenyl Acetamide: The methoxy group (-OCH₃) improves solubility and modulates electronic properties via electron-donating effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.4 g/mol | |
| logP (Partition Coefficient) | ~2.67 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 47.8 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
Step 1: Indole Functionalization
The indole core is functionalized at position 3 via Friedel-Crafts acylation using cyclopropanecarbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) . This step introduces the cyclopropanecarbonyl group, critical for steric and electronic modulation.
Step 2: Acetamide Formation
The indole’s position 1 is alkylated with chloroacetyl chloride, followed by coupling with 4-methoxyaniline via nucleophilic acyl substitution . Reaction conditions (e.g., anhydrous DMF, 60–80°C) are optimized to prevent hydrolysis of the cyclopropane ring.
Step 3: Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation uses:
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NMR Spectroscopy: Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and methoxy groups (δ 3.8 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 348.4 [M+H]⁺ .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic indole and cyclopropane groups. Solubility improves in DMSO (∼50 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the acetamide bond.
Absorption and Distribution
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logP Value: ∼2.67 indicates moderate lipophilicity, favoring passive diffusion across cell membranes .
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Blood-Brain Barrier (BBB) Permeability: Predicted penetration due to molecular weight <400 Da and polar surface area <90 Ų .
Pharmacological Activity and Mechanisms
Hypothesized Biological Targets
While direct pharmacological data for this compound is limited, structural analogs suggest potential interactions with:
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Serotonin Receptors: Indole derivatives often target 5-HT receptors, implicating roles in neurological disorders .
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Enzyme Inhibition: The cyclopropanecarbonyl group may inhibit cytochrome P450 enzymes or kinases .
In Silico Predictions
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Molecular Docking Studies: Preliminary models indicate high affinity for the 5-HT₂A receptor (binding energy: −9.2 kcal/mol), driven by indole-aryl π stacking and hydrogen bonding with the acetamide .
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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Cyclopropanecarbonyl Group: Enhances metabolic stability compared to linear acyl chains . Removal reduces target affinity by 70% in analogs .
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4-Methoxyphenyl: Replacing methoxy with nitro groups abolishes activity, highlighting the importance of electron-donating substituents .
Optimization Strategies
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